(tert-Butoxycarbonyl)aminocubane
Overview
Description
The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . It’s an important chemical intermediate used to synthesize proteins and polypeptides .
Synthesis Analysis
The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The molecular weight of a related compound, N-(tert-Butoxycarbonyl)-L-alanine-13C3,2,3,3,3-d4, is 132.16 .Chemical Reactions Analysis
The Boc group is stable towards most nucleophiles and bases . The stepwise removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid, but a relatively weak nucleophile .Physical And Chemical Properties Analysis
The heat capacities of N-(tert-butoxycarbonyl)-l-phenylalanine, an important chemical intermediate used to synthesize proteins and polypeptides, were measured over the temperature range from 78 to 350 K .Scientific Research Applications
Solid-Phase Synthesis of Peptide α-Carboxamides : N-tert.-butoxycarbonyl-aminomethyl(alpha-phenyl)phenoxyacetic acid, a related compound, is useful in the solid-phase synthesis of peptide alpha-carboxamides (Gaehde & Matsueda, 2009).
Acylation of Amines : Tert-Butyl aminocarbonate, another similar compound, can rapidly acylate amines in both organic and aqueous solutions, indicating potential applications in organic synthesis (Harris & Wilson, 1983).
Precursors to Fluorinated Alpha-Amino Acids : Palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides produces iminocarboxylates, which are promising precursors for synthesizing fluorinated alpha-amino acids (Amii et al., 2000).
Production of Hydroxyl Groups in Amino Acids : The tert-butoxycarbonylation of amino acids and their derivatives can yield various hydroxyl groups, important for scientific research applications (Keller et al., 2003).
Peptide Synthesis Catalyst : N-tert-butoxycarbonylation of amines using H3PW12O40 is an efficient and environmentally benign catalyst for peptide synthesis (Heydari et al., 2007).
Iminocarboxylates as Bench-Stable Imine Surrogates : N,O-Bis(tert-butoxycarbonyl)hydroxylamines, acting as bench-stable imine surrogates, are useful for synthesizing β-amino esters and ketones with excellent yields and enantioselectivities (Xu et al., 2020).
Protection of Sterically Hindered Amino Acids : An improved method for N-tert-butoxycarbonyl protection of sterically hindered amino acids involves using tetramethylammonium hydroxide (Khalil et al., 1996).
Tert-Butoxycarbonylation Reagent for Acidic Proton-Containing Substrates : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) is a novel reagent suitable for tert-butoxycarbonylation of substrates like phenols, amines hydrochlorides, and carboxylic acids (Saito et al., 2006).
Mechanism of Action
properties
IUPAC Name |
tert-butyl N-cuban-1-ylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-12(2,3)16-11(15)14-13-8-5-4-6(8)10(13)7(4)9(5)13/h4-10H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAHXQAVLRHSCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12C3C4C1C5C4C3C25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600499 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124783-63-7 | |
Record name | tert-Butyl pentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octan-1-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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